molecular formula C17H14N4O2 B12416811 Antitubercular agent-28

Antitubercular agent-28

Cat. No.: B12416811
M. Wt: 306.32 g/mol
InChI Key: VYZBEGVYSBLEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antitubercular agent-28 is a chemical compound used in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a class of drugs known as antitubercular agents, which work by inhibiting the growth and replication of the tuberculosis-causing bacteria. The development of this compound is particularly significant due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antitubercular agent-28 involves a multi-step process. One common synthetic route includes the reaction of a substituted heteroaryl aldehyde with 2-acetyl pyrrole or thiazole in the presence of a base such as sodium hydroxide in ethanol at room temperature . This reaction forms a pyrazolylpyrazoline derivative, which is then further modified to produce the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Antitubercular agent-28 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Antitubercular agent-28 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit bacterial growth.

    Medicine: Evaluated for its efficacy in treating tuberculosis, particularly in cases involving drug-resistant strains.

    Industry: Used in the development of new antitubercular drugs and in the study of drug resistance mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis.

    Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis.

    Ethambutol: Inhibits the synthesis of arabinogalactan, another component of the bacterial cell wall.

Uniqueness

Antitubercular agent-28 is unique in its specific targeting of the enoyl-acyl carrier protein reductase (InhA) enzyme, which makes it particularly effective against drug-resistant strains of Mycobacterium tuberculosis. Its unique structure and mechanism of action provide an advantage over other antitubercular agents, making it a valuable addition to the arsenal of tuberculosis treatments.

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

N-(2-cyclopropyl-4-oxoquinazolin-3-yl)pyridine-4-carboxamide

InChI

InChI=1S/C17H14N4O2/c22-16(12-7-9-18-10-8-12)20-21-15(11-5-6-11)19-14-4-2-1-3-13(14)17(21)23/h1-4,7-11H,5-6H2,(H,20,22)

InChI Key

VYZBEGVYSBLEHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.